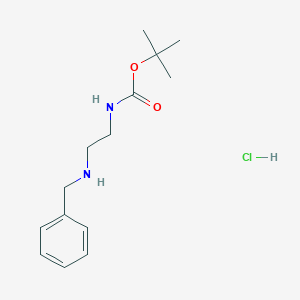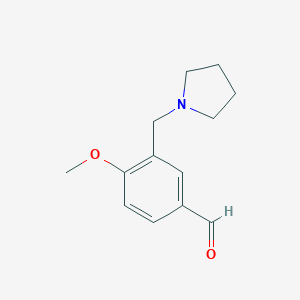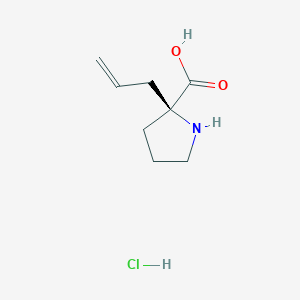
Boc-Eda-Bzl HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride is a useful research compound. Its molecular formula is C14H23ClN2O2 and its molecular weight is 286.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
固相ペプチド合成 (SPPS)
Boc-Eda-Bzl HClは、ペプチドの効率的な合成に使用される方法である固相ペプチド合成(SPPS)で使用されています . SPPSでは、ペプチド鎖は、Nα-アミノ基と反応性側鎖に対して直交保護戦略を用いて、カップリング(アミド結合形成)と脱保護(Nα-アミノ保護の除去)の繰り返しサイクルによって、C末端からN末端へと組み立てられます . Boc/Bzl SPPSプロトコルは、研究コミュニティで広く採用されています .
アミンのBOC保護
this compoundは、生物活性分子の合成への応用において重要なプロセスである、アミンのBOC保護に使用されます . 窒素含有カルバメートまたはBOCアミン化合物は、有機合成において、医薬品および生物活性分子によく見られます .
グリーンケミストリー
this compoundを用いたアミンのBOC保護は、グリーンケミストリーまたは持続可能な技術として認識されている高度な成長分野の一部である、グリーンで環境に優しい経路で行うことができます . このプロセスでは、再結晶やカラムクロマトグラフィーなどの、水によるクエンチ、溶媒分離、精製ステップは必要ありません .
触媒および溶媒フリー媒体
this compoundを用いたアミンのBOC保護は、触媒および溶媒フリー媒体で行うことができます . これは、溶媒や触媒の使用を排除するため、グリーンケミストリーを強化する重要な側面です .
医薬品合成
this compoundは、特に窒素含有カルバメートまたはBOCアミン化合物を含む医薬品の合成に使用されます<a aria-label="2: 5. 医薬品合成" data-citationid="4fb0c745-3ca8-7156-445d-bce1c7252ef8-30" h="ID=
作用機序
Boc-Eda-Bzl HCl, also known as tert-butyl N-[2-(benzylamino)ethyl]carbamate;hydrochloride or tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride, is a compound with a wide range of applications, particularly in the field of peptide synthesis .
Target of Action
The primary target of this compound is the amino group in peptide chains. It acts as a protecting group, preventing unwanted reactions during peptide synthesis .
Mode of Action
this compound operates by attaching to the amino group of the peptide chain, forming a carbamate group . This protects the amino group from reacting during the peptide synthesis process. The Boc group is acid-labile, meaning it can be removed under acidic conditions .
Biochemical Pathways
The compound plays a crucial role in solid-phase peptide synthesis (SPPS), a method used for the efficient synthesis of peptides . In SPPS, the peptide chain is assembled from the C-terminus to the N-terminus in iterative cycles of coupling (amide bond formation) and deprotection (removal of N α -amine protection) using orthogonal protections strategies for N α -amino group and reactive side chains .
Pharmacokinetics
Its properties as a protecting group in peptide synthesis contribute to the overall efficiency and success of the synthesis process .
Result of Action
The use of this compound in peptide synthesis results in the successful assembly of peptide chains with the desired sequence .
Action Environment
The action of this compound is influenced by the acidity of the environment. The Boc group is sensitive to acidolysis and can be removed with neat trifluoroacetic acid (TFA), a strong acid . Therefore, the pH and the presence of strong acids in the environment can significantly impact the efficacy of this compound as a protecting group .
生化学分析
Biochemical Properties
Boc-Eda-Bzl HCl plays a crucial role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. The compound interacts with various enzymes and proteins involved in these reactions. For instance, it is commonly used in solid-phase peptide synthesis (SPPS) to protect the amine groups of amino acids, preventing unwanted side reactions and ensuring the selective formation of peptide bonds . The nature of these interactions involves the formation of stable carbamate bonds, which can be selectively cleaved under specific conditions, allowing for the controlled release of the protected amine groups.
Cellular Effects
This compound influences various cellular processes, particularly in the context of peptide synthesis and modification. The compound’s ability to protect amine groups allows for the precise modification of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can be designed to interact with specific cell surface receptors, modulating signaling pathways and influencing cellular responses . Additionally, the compound’s role in protecting amine groups ensures the stability and integrity of synthesized peptides, which can be crucial for their biological activity.
Molecular Mechanism
The molecular mechanism of this compound involves the formation of stable carbamate bonds with amine groups. This interaction prevents the amine groups from participating in unwanted side reactions during peptide synthesis. The compound’s protecting group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), which cleaves the carbamate bond and releases the free amine group . This selective cleavage is essential for the controlled synthesis of peptides and the precise modification of amino acids.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, particularly in terms of stability and degradation. The compound is generally stable under standard storage conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to moisture . Over time, this compound may undergo hydrolysis, leading to the degradation of the protecting group and the release of the free amine group. Long-term studies have shown that the compound’s stability can be maintained by storing it in a dry, cool environment and protecting it from light and moisture.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower dosages, the compound is generally well-tolerated and does not exhibit significant toxic effects . At higher dosages, this compound may cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to increased adverse effects. It is essential to carefully control the dosage of this compound in animal studies to avoid potential toxic effects and ensure accurate results.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and modification. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can interact with enzymes responsible for the synthesis and degradation of peptides, modulating their activity and affecting the overall metabolic balance. Additionally, the compound’s role in protecting amine groups can impact the stability and activity of synthesized peptides, influencing their metabolic fate.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . Once inside the cell, this compound can accumulate in specific regions, depending on its interactions with cellular components and its physicochemical properties. The compound’s distribution can influence its activity and effectiveness in biochemical applications, making it essential to understand its transport mechanisms and localization.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum or Golgi apparatus, where it can participate in peptide synthesis and modification. Understanding the subcellular localization of this compound is crucial for optimizing its use in biochemical research and ensuring its effectiveness in various applications.
特性
IUPAC Name |
tert-butyl N-[2-(benzylamino)ethyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)16-10-9-15-11-12-7-5-4-6-8-12;/h4-8,15H,9-11H2,1-3H3,(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSIYDULWOXMLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)




